4-Hydroxytamoxifen beta-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxytamoxifen beta-glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. Tamoxifen undergoes extensive metabolism in the liver, and one of its major active metabolites is 4-hydroxytamoxifen. This metabolite is further conjugated to form this compound, which is excreted from the body. The glucuronidation process is crucial for the detoxification and elimination of tamoxifen and its metabolites .
Méthodes De Préparation
The synthesis of 4-hydroxytamoxifen beta-glucuronide involves the glucuronidation of 4-hydroxytamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and appropriate buffer systems to maintain the pH. Industrial production methods may involve the use of recombinant UGT1A4 enzymes expressed in cell lines such as HK293 cells .
Analyse Des Réactions Chimiques
4-Hydroxytamoxifen beta-glucuronide primarily undergoes glucuronidation reactions. The glucuronidation process involves the transfer of the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen, forming a beta-glucuronide conjugate . This reaction is catalyzed by UGT enzymes and typically occurs in the liver. The major product of this reaction is this compound, which is more water-soluble and can be excreted from the body .
Applications De Recherche Scientifique
4-Hydroxytamoxifen beta-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of tamoxifen and its metabolites in the body . Researchers also investigate the role of UGT enzymes in the glucuronidation process and how genetic variations in these enzymes can affect drug metabolism and therapeutic outcomes . Additionally, the compound is used in studies related to breast cancer treatment and the development of new SERMs .
Mécanisme D'action
The mechanism of action of 4-hydroxytamoxifen beta-glucuronide involves its formation through the glucuronidation of 4-hydroxytamoxifen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen . The resulting beta-glucuronide conjugate is more water-soluble and can be excreted from the body, aiding in the detoxification and elimination of tamoxifen and its metabolites .
Comparaison Avec Des Composés Similaires
4-Hydroxytamoxifen beta-glucuronide is similar to other glucuronide conjugates formed from the metabolism of tamoxifen and its metabolites. For example, tamoxifen N-glucuronide and 4-hydroxytamoxifen N-glucuronide are also formed through the glucuronidation process catalyzed by UGT enzymes . this compound is unique in that it is formed from the hydroxylated metabolite of tamoxifen, which has a higher affinity for estrogen receptors and greater antiestrogenic activity compared to the parent compound .
Activité Biologique
4-Hydroxytamoxifen beta-glucuronide (4-OH-TAM-G) is a significant metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in breast cancer treatment. The biological activity of this compound is primarily linked to its metabolic pathways, pharmacokinetics, and interactions with various enzymes and receptors. This article explores the biological activity of 4-OH-TAM-G, supported by research findings, case studies, and data tables.
Overview of Tamoxifen Metabolism
Tamoxifen undergoes extensive metabolism in the liver, where it is converted into several active metabolites, including 4-hydroxytamoxifen (4-OH-TAM). The glucuronidation process is crucial for the elimination of these metabolites. Specifically, 4-OH-TAM is further metabolized to form 4-OH-TAM-G through the action of UDP-glucuronosyltransferases (UGTs), predominantly UGT1A4 .
Enzymatic Activity and Kinetics
Glucuronidation Process
The enzymatic conversion of 4-OH-TAM to 4-OH-TAM-G involves several UGT isoforms. Studies have shown that polymorphisms in the UGT1A4 gene can significantly affect glucuronidation rates. For instance, variant alleles such as UGT1A4 24Pro/48Val exhibit different kinetic parameters compared to wild-type alleles . The apparent Km values for the glucuronidation of 4-OH-TAM have been reported to be approximately 2.2 μM, indicating a relatively high affinity for the substrate .
Impact of Other Compounds
Research indicates that other compounds can influence the glucuronidation of 4-OH-TAM. For example, morphine has been shown to inhibit the formation of 4-OH-TAM-G in vitro, suggesting potential drug interactions that could affect tamoxifen metabolism .
Pharmacokinetics and Excretion
Excretion Patterns
The excretion of tamoxifen and its metabolites has been extensively studied. In a case study involving a patient with biliary drainage, it was found that 4-OH-TAM was the dominant metabolite excreted in urine and bile shortly after administration . Over a period of ten days, approximately 26.7% of the administered radioactivity was recovered in urine, with significant amounts attributed to hydroxylated metabolites like 4-OH-TAM .
Biological Activity and Therapeutic Implications
Estrogen Receptor Modulation
As a potent active metabolite, 4-OH-TAM exhibits strong anti-estrogenic activity by binding to estrogen receptors (ERα and ERβ). This action is crucial for its therapeutic effects in breast cancer treatment . The glucuronidated form, 4-OH-TAM-G, may also retain some biological activity; however, its primary role appears to be facilitating excretion rather than direct receptor interaction.
Case Studies and Clinical Observations
Clinical studies have highlighted the variability in response to tamoxifen therapy among patients, which may be attributed to genetic polymorphisms affecting UGT activity. For example, individuals with certain UGT1A4 polymorphisms may experience altered metabolism and efficacy of tamoxifen treatment .
Data Summary
Parameter | Value |
---|---|
Major Metabolite | 4-Hydroxytamoxifen |
Glucuronidation Km | ~2.2 μM |
Excretion in Urine (10 days) | 26.7% |
Dominant Metabolite in Bile | 4-Hydroxytamoxifen |
Propriétés
IUPAC Name |
(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHAYXIYPCIFK-DKNZORBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-45-8 |
Source
|
Record name | 4-Hydroxytamoxifen beta-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.